molecular formula C21H18N4O3 B2932288 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide CAS No. 2095746-70-4

3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide

Cat. No. B2932288
CAS RN: 2095746-70-4
M. Wt: 374.4
InChI Key: REGCSZIPOSABPE-UHFFFAOYSA-N
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Description

The compound “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” is a derivative of 1,4-benzoxazin-3(4H)-one . 1,4-benzoxazin-3(4H)-one derivatives have been found to possess a wide variety of biological activities, including antihypertensive, antiischaemic, myorelaxant, antiarrhythmic, skeletal muscle relaxants, COX-2 inhibitors, antimicrobials, anti-inflammatory, urinary incontinence, antiasthmatics, anticonvulsants and antiangiogenic properties .


Synthesis Analysis

The synthesis of 1,4-benzoxazin-3(4H)-one derivatives has been reported by several methods. One of the most convenient and commonly used methods involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate . Another strategy involves reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .


Molecular Structure Analysis

The molecular structure of “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” is characterized by the presence of a 1,4-benzoxazin-3(4H)-one moiety . The empirical formula is C11H11NO4 and the molecular weight is 221.21 .


Chemical Reactions Analysis

The title compound can react with equimolar amounts of aniline and piperidine to give the corresponding sulfonamides with retention of the benzoxazine moiety .


Physical And Chemical Properties Analysis

The compound “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” has a melting point of 163-166 °C (lit.) .

Scientific Research Applications

Antimicrobial Activity

A series of compounds, including those structurally related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide, have been synthesized and studied for their potential antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. For example, specific derivatives have exhibited substantial antimicrobial activity, highlighting the chemical scaffold's potential in this application domain (Desai et al., 2017; Habib et al., 2013).

Anti-inflammatory Applications

Research into the anti-inflammatory properties of heterocyclic compounds, including those related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide, has yielded promising results. These compounds have been synthesized using various starting materials and evaluated for their anti-inflammatory activity. Some have shown comparable efficacy to well-known anti-inflammatory drugs, indicating their potential in treating inflammatory conditions (Amr et al., 2007).

Anticancer and Enzyme Inhibition

Compounds structurally similar to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide have been investigated for their potential anticancer properties and ability to inhibit specific enzymes. These studies have explored their efficacy in inhibiting enzymes like DNA-PK, which plays a role in DNA repair processes, potentially making them valuable in cancer treatment strategies. The synthesis of these compounds and their evaluation in enzyme inhibition assays suggest their applicability in designing new anticancer therapies (Ihmaid et al., 2012).

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide have been extensively studied. These investigations provide insights into their chemical properties, such as reactivity and stability, which are crucial for their potential applications in various scientific research areas. For instance, the reaction mechanisms, synthesis pathways, and chemical interactions of these compounds have been elucidated, offering a foundation for further research and development in medicinal chemistry and drug design (Davis et al., 1992; Jung et al., 1999).

Novel Synthetic Pathways and Chemical Reactions

Research has also focused on developing novel synthetic pathways and chemical reactions involving benzoxazin derivatives, which include compounds like 3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide. These studies aim to expand the chemical repertoire available for synthesizing new molecules with potential therapeutic applications, exploring innovative routes to enhance efficiency and selectivity in chemical synthesis (Lee et al., 2012; Sandford et al., 2014).

Safety And Hazards

While specific safety and hazard information for “3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20-13-28-19-10-16(6-7-18(19)25-20)23-11-14-3-1-4-15(9-14)21(27)24-17-5-2-8-22-12-17/h1-10,12,23H,11,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGCSZIPOSABPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide

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